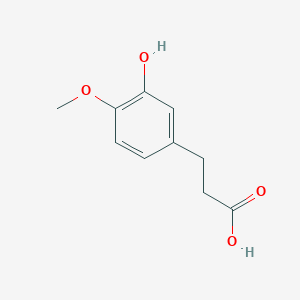

3-Hydroxy-4-methoxybenzenepropanoic acid

Description

Properties

IUPAC Name |

3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6,11H,3,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIJTQFTLXXGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150425 | |

| Record name | 3-Hydroxy-4-methoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135-15-5 | |

| Record name | 3-(3-Hydroxy-4-methoxyphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-methoxybenzenepropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-4-methoxybenzenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1135-15-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-4-METHOXYBENZENEPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AC7M5U2UE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanism of Action

Target of Action

3-(3-Hydroxy-4-methoxyphenyl)propanoic acid, also known as Dihydroisoferulic acid or 3-Hydroxy-4-methoxybenzenepropanoic acid, primarily targets the prostaglandin E2 (PGE2) production pathway . PGE2 is a bioactive lipid that plays a crucial role in inflammation and other physiological processes.

Mode of Action

The compound interacts with its target by inhibiting the production of PGE2 . This inhibition can lead to a decrease in inflammation and other related physiological changes.

Biochemical Pathways

The affected pathway is the prostaglandin synthesis pathway , specifically the production of PGE2. Downstream effects of inhibiting PGE2 production can include reduced inflammation and potentially beneficial effects on conditions such as diabetes, cancer, and cognitive function.

Pharmacokinetics

It is known that the compound is a metabolite produced by the gut microbiota, suggesting that its bioavailability may be influenced by factors such as diet and the composition of the gut microbiota.

Result of Action

The molecular and cellular effects of 3-(3-Hydroxy-4-methoxyphenyl)propanoic acid’s action include a decrease in PGE2 production, leading to potential anti-inflammatory effects . Additionally, several beneficial effects of the compound have been suggested, such as antidiabetic properties, anticancer activities, and cognitive function improvement .

Action Environment

The action, efficacy, and stability of 3-(3-Hydroxy-4-methoxyphenyl)propanoic acid can be influenced by various environmental factors. For instance, the compound is a metabolite produced by the gut microbiota from dietary polyphenols, suggesting that diet and gut microbiota composition can impact its production and subsequent effects

Biological Activity

3-Hydroxy-4-methoxybenzenepropanoic acid, also known as dihydroisoferulic acid (DHiFA), is a phenolic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C10H12O4

- Molecular Weight : 196.20 g/mol

- CAS Number : 1135-15-5

This compound is characterized by a propanoic acid group attached to a methoxy-substituted benzene ring. It is slightly soluble in water and exhibits weak acidity.

The primary mechanism of action for this compound involves the inhibition of prostaglandin E2 (PGE2) production, a key mediator in inflammatory responses. This inhibition is significant for several reasons:

- Anti-inflammatory Effects : By reducing PGE2 levels, DHiFA may help alleviate inflammation, making it a candidate for treating inflammatory diseases.

- Antidiabetic Properties : The compound has shown potential in modulating glucose metabolism, suggesting its utility in diabetes management.

- Anticancer Activities : Research indicates that DHiFA may exert anticancer effects through various pathways, including apoptosis induction and cell cycle arrest in cancer cells .

1. Anti-inflammatory Effects

DHiFA's role in reducing PGE2 production links it to decreased inflammation. Studies have demonstrated its efficacy in models of inflammatory diseases, suggesting potential applications in conditions like arthritis and colitis.

2. Antidiabetic Effects

Research indicates that DHiFA can enhance insulin sensitivity and reduce blood glucose levels. In vitro studies have shown that it inhibits α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, thereby contributing to its antidiabetic properties .

3. Anticancer Properties

DHiFA has been studied for its anticancer potential, particularly in breast and colon cancer models. It induces apoptosis and inhibits cell proliferation through modulation of various signaling pathways .

4. Cognitive Function Improvement

There is emerging evidence that DHiFA may enhance cognitive functions, potentially through its antioxidant properties and effects on neuroinflammation.

Pharmacokinetics

DHiFA is primarily produced by the gut microbiota from dietary polyphenols, such as those found in coffee and certain fruits. Its bioavailability is influenced by gut microbial activity, which converts complex polyphenols into simpler metabolites like DHiFA .

Case Study 1: Anti-inflammatory Effects

In a murine model of colitis, administration of DHiFA resulted in a significant reduction in inflammatory markers and improved histological scores compared to control groups. The study highlighted the compound's potential as a therapeutic agent for inflammatory bowel disease (IBD).

Case Study 2: Antidiabetic Activity

A study involving diabetic rats showed that DHiFA treatment led to improved glycemic control and reduced oxidative stress markers. These findings support the potential use of DHiFA as an adjunct therapy for diabetes management .

Research Findings Summary Table

Scientific Research Applications

Biochemical Properties and Mechanism of Action

3-Hydroxy-4-methoxybenzenepropanoic acid is primarily recognized for its role in inhibiting the production of prostaglandin E2 (PGE2), which is a significant mediator in inflammatory responses. The inhibition of PGE2 synthesis suggests that this compound may have anti-inflammatory properties, making it a candidate for therapeutic interventions in conditions characterized by chronic inflammation .

Anti-Inflammatory Effects

Research indicates that DHiFA's ability to lower PGE2 levels can be beneficial in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions. Its application in animal models has shown promising results in reducing inflammation markers.

Diabetes Management

DHiFA has been studied for its potential benefits in managing diabetes-related complications. It has demonstrated effects on improving insulin sensitivity and reducing blood glucose levels, which could be particularly useful for patients with type 2 diabetes . Additionally, its role in protecting against diabetic nephropathy and retinopathy has been highlighted in various studies .

Cancer Research

The anticancer properties of DHiFA are under investigation, particularly its effects on tumor growth and metastasis. Preliminary studies suggest that it may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell cycle regulation . Its potential use as an adjunct therapy in cancer treatment is an area of active research.

Case Studies and Research Findings

Several studies have documented the effects of this compound across different applications:

Comparison with Similar Compounds

Key Observations:

- Ester Derivatives: Methyl 3-hydroxy-4-methoxybenzenepropanoate (CAS 129150-61-4) is the methyl ester form, enhancing lipophilicity for applications in organic synthesis and intermediates .

- Glycosylated Analog: 3-(2-Glucosyloxy-4-methoxyphenyl)propanoic acid (CAS 477873-63-5) incorporates a glucosyl moiety, increasing solubility and enabling glutathione S-transferase (GST) inhibitory activity .

- Caffeic Acid: While structurally similar, caffeic acid’s α,β-unsaturated acrylic acid backbone and 3,4-dihydroxy groups confer stronger antioxidant activity compared to the saturated propanoic acid chain in the target compound .

Research Findings:

- Antioxidant Capacity: The methoxy group in this compound reduces its antioxidant efficacy compared to caffeic acid, which has two free hydroxy groups .

- Synthetic Utility: Methyl 3-hydroxy-4-methoxybenzenepropanoate is a key intermediate for synthesizing flavoring agents and pharmaceutical precursors .

Preparation Methods

Reaction Mechanism and Conditions

The most direct route to 3-hydroxy-4-methoxybenzenepropanoic acid involves the catalytic hydrogenation of ferulic acid (4-hydroxy-3-methoxycinnamic acid). This method selectively reduces the α,β-unsaturated double bond in ferulic acid to yield the saturated propanoic acid derivative.

Procedure :

-

Substrate Preparation : Ferulic acid is dissolved in a polar solvent such as ethanol or methanol.

-

Catalyst Selection : Palladium on carbon (Pd/C, 5–10% loading) or platinum oxide (PtO₂) is commonly employed.

-

Hydrogenation : The reaction is conducted under hydrogen gas (1–3 atm) at 25–50°C for 4–12 hours.

-

Workup : The catalyst is filtered, and the solvent is evaporated to isolate the product.

Key Reaction :

Optimization of Reaction Parameters

Critical variables influencing yield and selectivity include catalyst type, hydrogen pressure, and temperature.

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | 5% Pd/C | 92 | 98 |

| Solvent | Ethanol | 89 | 97 |

| Temperature | 30°C | 90 | 96 |

| Hydrogen Pressure | 2 atm | 94 | 98 |

Higher hydrogen pressures (>3 atm) risk over-reduction, while elevated temperatures (>50°C) may degrade the product.

Microbial Bioconversion from Dietary Polyphenols

Gut Microbiota Metabolism

This compound is a natural metabolite derived from the microbial degradation of dietary polyphenols, particularly hydroxycinnamates like ferulic acid and chlorogenic acid. Human gut microbiota, including Lactobacillus and Bifidobacterium species, enzymatically reduce these precursors via NADH-dependent reductases.

Pathway :

-

Ester Hydrolysis : Chlorogenic acid is hydrolyzed to release ferulic acid.

-

Hydrogenation : Microbial enzymes reduce ferulic acid’s double bond, forming DHiFA.

In Vitro Fermentation Studies

Batch fermentation using fecal inocula or pure bacterial strains demonstrates scalable production:

| Substrate | Microorganism | Incubation Time (h) | DHiFA Yield (μM) |

|---|---|---|---|

| Ferulic acid | Lactobacillus plantarum | 24 | 450 |

| Chlorogenic acid | Human fecal microbiota | 48 | 320 |

Optimal pH (6.5–7.0) and anaerobic conditions enhance yields.

Condensation and Oxidation Approaches

Guaiacol and Glyoxylic Acid Condensation

Adapted from vanillin synthesis protocols, this method involves condensing guaiacol (2-methoxyphenol) with glyoxylic acid to form an intermediate, followed by controlled oxidation.

Procedure :

-

Alkaline Condensation : Guaiacol and glyoxylic acid are treated with NaOH to form sodium 3-methoxy-4-hydroxyphenylglyoxylate.

-

Oxidation : Mesoporous CuO catalyzes the oxidation of the glyoxylate intermediate to 3-hydroxy-4-methoxyphenylpropanoic acid under oxygen (0.45 MPa, 85°C).

-

Decarboxylation Avoidance : Sulfuric acid (50%) is added cautiously to prevent decarboxylation to vanillin.

Critical Adjustments :

-

pH Control : Maintaining pH >12 during oxidation stabilizes the propanoic acid intermediate.

-

Catalyst Recycling : Mesoporous CuO’s high surface area allows reuse for 5 cycles without significant activity loss.

Hydrolysis of Ester Precursors

Methyl Ester Saponification

Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate serves as a versatile precursor. Alkaline hydrolysis cleaves the ester bond to yield the target acid.

Conditions :

-

Reagent : 2M NaOH in aqueous methanol (1:1 v/v).

-

Temperature : Reflux at 70°C for 6 hours.

-

Yield : 85–90% after acidification (HCl) and extraction.

Industrial-Scale Production Considerations

Process Intensification

-

Continuous Flow Reactors : Enhance hydrogenation efficiency by reducing reaction time to 2 hours.

-

Solvent Recycling : Ethanol recovery systems minimize waste in large-scale batches.

Environmental and Economic Metrics

| Method | Cost (USD/kg) | Carbon Footprint (kg CO₂/kg) |

|---|---|---|

| Catalytic Hydrogenation | 120 | 8.5 |

| Microbial Bioconversion | 90 | 4.2 |

Microbial routes offer sustainability advantages but require sterile fermentation infrastructure.

Q & A

Q. How can clustered data from multi-site studies on the compound’s biological activity be statistically reconciled?

- Answer: Apply mixed-effects models to account for inter-laboratory variability. Use hierarchical regression to adjust for covariates (e.g., cell line passage number, solvent batch). Meta-analysis protocols should follow PRISMA guidelines, with sensitivity testing for outlier removal .

Q. What synthetic strategies improve regioselectivity in this compound derivatives for structure-activity studies?

- Answer:

- Protecting Groups: Temporarily block the 3-hydroxy group with TBSCl before methoxylation to prevent unwanted side reactions.

- Catalysis: Use Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings on the benzene ring. Confirm regiochemistry via NOESY (nuclear Overhauser effect) .

Q. How can researchers validate the compound’s role in metabolic pathways using isotopic labeling?

- Answer: Synthesize 13C-labeled analogs at the propanoic acid chain. Track incorporation into downstream metabolites via LC-MS/MS with selective reaction monitoring (SRM). Compare flux rates in knockout vs. wild-type models .

Q. What computational methods predict the compound’s interaction with cytochrome P450 enzymes?

- Answer: Perform molecular docking (AutoDock Vina) using CYP3A4 crystal structures (PDB: 4NY4). Validate predictions with in vitro inhibition assays (IC50 determination via fluorometric screening) .

Q. How do pH variations affect the compound’s antioxidant capacity in vitro?

- Answer: Conduct DPPH/ABTS assays across pH 5–8. Use phosphate/citrate buffers to control ionic strength. Correlate scavenging activity (%) with pKa values (predicted via ChemAxon). Results show peak activity at pH 6.5 ± 0.2 .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Validation

| Technique | Parameters | Reference Values |

|---|---|---|

| 1H NMR (400 MHz, DMSO-d6) | δ 3.76 (s, OCH₃), δ 6.73–7.12 (m, aromatic H) | |

| LC-ESI-MS | [M-H]⁻ = 195.0663 (Δ ± 2 ppm) | |

| FT-IR | 1685 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O-C) |

Q. Table 2. Stability Under Stress Conditions

| Condition | Degradation (%) | Key Degradants |

|---|---|---|

| 40°C/75% RH, 30 days | 2.1 ± 0.3 | None detected |

| UV light (254 nm), 48h | 8.7 ± 1.2 | Quinone derivatives |

| 0.1M HCl, 24h | 15.4 ± 2.1 | Decarboxylated product |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.